molecular formula C12H14N4O2 B1597469 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile CAS No. 451459-92-0

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

Cat. No. B1597469
M. Wt: 246.27 g/mol
InChI Key: LFOKDMGRKXOPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile (MPN) is a novel synthetic compound that has recently been used in a variety of scientific research applications. MPN is a nitrobenzonitrile derivative of 4-methylpiperazine, and is used in a variety of lab experiments due to its unique chemical and physical properties.

Scientific Research Applications

1. Application in Antidepressant Research

  • Summary of Application: The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), which is structurally similar to the compound you mentioned, was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2.
  • Methods of Application: The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at the lower dose levels in mice forced swim test (FST). A typical and similar dose-immobility profile was observed in both mice FST and tail suspension test (TST) .
  • Results: Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test . This preliminary study points to a serotonergic mechanism behind the antidepressant-like effects of NA-2 .

2. Application in Cancer Research

  • Summary of Application: A compound structurally similar to the one you mentioned, 1,3,5-triazine derivative, was identified as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor . ALK is a validated therapeutic target for treating EML4-ALK-positive non-small cell lung cancer (NSCLC).
  • Methods of Application: The compound was synthesized and its structure-activity relationship (SAR) was studied . In mice xenografted with NCI-H2228 cells expressing EML4-ALK, once-daily oral administration of the compound demonstrated dose-dependent antitumor activity .
  • Results: The compound showed potent inhibitory activity against ALK, and demonstrated dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .

3. Application in Antibacterial Research

  • Summary of Application: A compound structurally similar to the one you mentioned, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized and its antibacterial activity was studied .
  • Methods of Application: The compound was synthesized via a three-step protocol. Its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Results: The compound showed promising antibacterial activity .

4. Application in Anti-tubercular Research

  • Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated .
  • Results: The compounds showed potential anti-tubercular activity .

5. Application in Electro-Optic Device Fabrication

  • Summary of Application: A compound structurally similar to the one you mentioned, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol (MPN), was synthesized and developed as defect-free single crystals . The aim was to analyze the suitability of the material for electro-optic device fabrication .
  • Methods of Application: The MPN compound was synthesized and developed into single crystals using a slow evaporation technique at room temperature .
  • Results: The study focused on the synthesis of the MPN compound and the development of the material as defect-free single crystals .

6. Application in Drug Synthesis

  • Summary of Application: A compound structurally similar to the one you mentioned, 2-(4-Methylpiperazin-1-yl)cyclopentanol, is used in the synthesis of various drugs .
  • Methods of Application: The compound is synthesized and used as a building block in the synthesis of various drugs .
  • Results: The compound is used in the synthesis of various drugs, demonstrating its utility in drug synthesis .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)12-3-2-11(16(17)18)8-10(12)9-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOKDMGRKXOPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387727
Record name 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

CAS RN

451459-92-0
Record name 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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